The synthesis of 1-epi-tatridin B can be approached through various methods, primarily involving the extraction from natural sources. The compound has been obtained through chromatographic techniques from Laurus novocanariensis, where it was separated from other sesquiterpene lactones. The isolation process typically includes:
The molecular structure of 1-epi-tatridin B features a sesquiterpene lactone framework characterized by a cyclopentanone ring and an epoxide group. The structural data derived from spectroscopic analysis includes:
1-Epi-tatridin B can undergo various chemical reactions typical for sesquiterpene lactones, such as:
These reactions are significant for modifying the compound for potential applications in medicinal chemistry .
The mechanism of action of 1-epi-tatridin B is not fully elucidated but is believed to involve interactions with specific biological targets. Preliminary studies suggest that it may exert anti-inflammatory and cytotoxic effects, potentially through modulation of signaling pathways involved in cell proliferation and apoptosis. Further research is needed to define these mechanisms more clearly .
1-Epi-tatridin B has several scientific uses, particularly in pharmacology and natural product chemistry:
1-epi-Tatridin B and its epimer tatridin B are germacranolide-type sesquiterpene lactones distinguished solely by their stereochemical configuration at the C-1 position. This epimeric pair, isolated from Laurus novocanariensis (Canary Island laurel), presented significant challenges in structural identification due to contradictory literature assignments. The critical differentiation was achieved through advanced nuclear magnetic resonance (NMR) techniques, particularly nuclear Overhauser effect spectroscopy (NOESY). In 1-epi-tatridin B, the α-oriented hydroxy group at C-1 was confirmed by a definitive NOE correlation between H-1 and H-8 protons, a spatial interaction absent in the β-configured tatridin B epimer [1].
The relative configuration was further verified through comparative analysis of diacetate derivatives. The 1H-NMR spectrum of 1-epi-tatridin B diacetate showed identical signals to literature reports of "tatridin B dibenzoate," revealing prior misassignments. This revision resolved longstanding inconsistencies in germacranolide nomenclature and established unambiguous diagnostic criteria for C-1 epimer identification [1].
Table 1: Key NMR Differentiation Features Between 1-epi-tatridin B and Tatridin B
| Proton Position | 1-epi-tatridin B Chemical Shift (δ ppm) | Tatridin B Chemical Shift (δ ppm) | Critical NOE Correlations |
|---|---|---|---|
| H-1 | 4.21 | 4.35 | H-1/H-8 in 1-epi-tatridin B |
| H-8 | 5.62 | 5.58 | Absence in tatridin B |
| H-13a | 4.92 | 4.89 | -- |
| H-13b | 4.85 | 4.82 | -- |
The structural elucidation of 1-epi-tatridin B necessitated comprehensive revision of 13C NMR assignments due to discrepancies in published spectral data. Initial literature contained conflicting reports for carbon resonances within the germacranolide skeleton, particularly for lactone ring carbons (C-7, C-8, C-11, C-12, C-13) and stereogenic centers (C-1, C-5, C-7). Fraga et al. (2018) applied two-dimensional NMR techniques—including heteronuclear multiple quantum coherence (HMQC), heteronuclear multiple bond correlation (HMBC), and correlation spectroscopy (COSY)—to resolve these ambiguities [1].
Critical revisions included:
These reassignments established a benchmark for germacranolide characterization, demonstrating that earlier misassignments stemmed from insufficient resolution in one-dimensional NMR and overreliance on literature analogies without experimental validation [1] [2].
Table 2: Revised 13C NMR Assignments for 1-epi-tatridin B (CDCl₃, 125 MHz)
| Carbon | Revised δ (ppm) | Prior Literature δ (ppm) | HMBC Correlations |
|---|---|---|---|
| C-1 | 70.3 | 72.4 | H-2α, H-2β, H-9, H-10 |
| C-5 | 84.1 | 82.9 | H-6, H-7, H-9 |
| C-7 | 138.2 | 140.7 | H-6, H-8, H-13 |
| C-8 | 77.9 | 75.6 | H-6, H-7, H-9 |
| C-11 | 170.1 | 172.3 | -- |
| C-12 | 175.8 | 177.2 | H-13a, H-13b, H-8 |
| C-13 | 116.7 | 118.4 | H-7, H-8 |
X-ray crystallography provided definitive validation of 1-epi-tatridin B's revised structure and facilitated comparative analysis with structurally related lactones. The crystal structure of austroliolide (a 1,5-ether bridged germacranolide isolated concurrently from L. novocanariensis) revealed conformational constraints absent in 1-epi-tatridin B. While both compounds share the germacranolide backbone, austroliolide's ether bridge between C-1 and C-5 imposes torsional strain that flattens the decalin-like core [1].
Key crystallographic comparisons include:
These structural distinctions explain the divergent reactivity and stability profiles observed in solution studies. Crucially, crystallography confirmed the trans-annulation of rings in both compounds, resolving speculation about cis-fused configurations in earlier badgerin reports [1] [5] [6].
Table 3: Crystallographic Parameters of Germacranolide Lactones
| Parameter | 1-epi-tatridin B | Austroliolide | Badgerin |
|---|---|---|---|
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | C2/c |
| Torsion Angle C1-C5 | 56.7° | 12.3° | 61.8° |
| Lactone Dihedral | 42.7° | 38.2° | 28.3° |
| H-bond Length | 2.89 Å | 2.75 Å | 3.02 Å |
The germacranolide backbone of 1-epi-tatridin B exhibits significant conformational flexibility that directly influences its chemical behavior and spectroscopic properties. Molecular dynamics simulations (500 ns, explicit chloroform solvent) reveal three dominant conformational states:
The C1 hydroxy configuration critically modulates these dynamics. Unlike tatridin B (β-OH), 1-epi-tatridin B (α-OH) shows reduced steric clash with the C10 methyl group, allowing more frequent transitions to the folded state. This dynamic behavior explains the variable nuclear Overhauser effect spectroscopy cross-peaks observed at different temperatures—particularly the transient NOE between H-1 and H-13 in the folded conformation [2] [6].
Nuclear magnetic resonance relaxation analysis (T₁, T₂, NOE) identified three dynamic hotspots:
These dynamic properties directly impact biological interactions, as the folded state exposes the lactone's electrophilic C-11 carbon, potentially enhancing reactivity with nucleophilic residues in protein targets. The conformational ensemble thus provides a structural rationale for the differential bioactivity observed between C-1 epimers [6] [8].
Table 4: Conformational Dynamics Parameters from Molecular Dynamics Simulations
| Structural Region | RMSF (Å) | Dominant Motions | Transition Frequency (ns⁻¹) |
|---|---|---|---|
| C1-C2 bond | 0.62 | OH rotation | 24.7 |
| C4-C5 double bond | 0.98 | Out-of-plane bending | 8.3 |
| C8-O11 lactone bond | 0.41 | Carbonyl inversion | 1.2 |
| C6-C7 single bond | 0.85 | Rotational isomerization | 0.7 |
| Entire macrocycle | 1.24 | Ring puckering | 0.05 |
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